molecular formula C18H20N4O3 B7716677 4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid

4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid

Cat. No. B7716677
M. Wt: 340.4 g/mol
InChI Key: BJHUFCZADXMWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazolo[3,4-b]quinolines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]quinolines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines often involves the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group . Another method involves scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

1H-Pyrazolo[3,4-b]quinolines can present two isomeric structures . They are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]quinolines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines can be determined using techniques such as IR spectroscopy and NMR spectroscopy .

Scientific Research Applications

Biological Activity

1H-pyrazolo[3,4-b]quinolines have shown promise as biologically active compounds:

References

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Read more

Mechanism of Action

While the specific mechanism of action for “4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid” is not available, some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Safety and Hazards

The safety and hazards associated with 1H-pyrazolo[3,4-b]quinolines would depend on the specific compound and its biological activity. Some derivatives have been found to inhibit TRKs, which could potentially lead to cancer if their activation and overexpression are continuous .

properties

IUPAC Name

4-[(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-3-9-22-18-13(10-12-6-4-5-11(2)16(12)20-18)17(21-22)19-14(23)7-8-15(24)25/h4-6,10H,3,7-9H2,1-2H3,(H,24,25)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHUFCZADXMWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3Z)-8-methyl-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]amino}-4-oxobutanoic acid

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